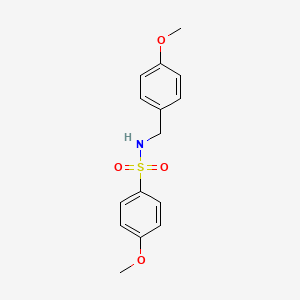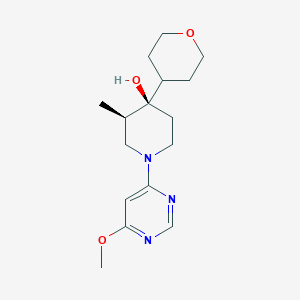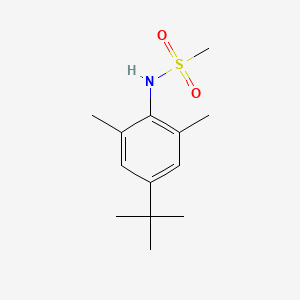![molecular formula C19H16ClN3O3 B5689160 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as an immunosuppressant drug for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. However, its potential applications in other areas of research have also been explored.
Mécanisme D'action
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide acts as a JAK inhibitor, which means it inhibits the activity of JAK enzymes, particularly JAK3. This, in turn, inhibits the downstream signaling of cytokines such as interleukin-2 (IL-2), which are involved in the regulation of immune responses. By inhibiting the JAK-STAT signaling pathway, 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide reduces the activity of immune cells, thereby suppressing the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide are primarily related to its inhibitory effects on the JAK-STAT signaling pathway. This results in the suppression of immune responses, which can be beneficial in the treatment of autoimmune diseases. However, it can also have adverse effects, such as increased susceptibility to infections. 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide has also been found to have potential applications in the field of regenerative medicine, as it can promote the differentiation of stem cells into specific cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide for lab experiments is its specificity for JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, its inhibitory effects on other JAK enzymes can also have unintended effects, which need to be taken into account when designing experiments. Another limitation of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide. One area of research is the development of more specific JAK inhibitors that can target individual JAK enzymes with greater precision. Another area of research is the exploration of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide's potential applications in the field of regenerative medicine, particularly in the context of stem cell differentiation. Additionally, the use of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide in combination with other drugs is an area of research that has the potential to yield significant therapeutic benefits.
Méthodes De Synthèse
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. The latter is then reacted with ethyl acetoacetate and acetic anhydride to form 2-(4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1H-pyridazine. The final step involves the reaction of the latter with 3-methoxyphenylacetic acid to form 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in the treatment of autoimmune diseases, as it inhibits the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide has also been explored for its potential applications in the treatment of various cancers, as well as in the field of regenerative medicine.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSAYYXYOKAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)



![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)


![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)